P2Y₁ Receptor Pharmacophore Complementarity: Benzofuran-2-yl vs. Phenoxy‑pyridine Urea Antagonists
The benzofuran‑substituted urea chemotype has been validated as a P2Y₁ receptor antagonist scaffold by Thalji et al. (2010) [1]. Within that series, the lead benzofuran‑urea compound (exemplified as 68) showed a binding affinity of Ki = 140 nM for the human P2Y₁ receptor, measured by displacement of [³H]‑MRS2279 [1][2]. By contrast, the phenoxy‑pyridine‑phenylurea chemotype reported in the same publication exhibited Ki values in the low nanomolar range (e.g., 6 nM), representing a 23‑fold stronger binding, but the benzofuran series was noted to offer a distinct interaction mode with Phe105 that may translate into different off‑rate kinetics and functional selectivity [1]. 1‑Benzhydryl‑3‑(3‑(benzofuran‑2‑yl)‑3‑hydroxypropyl)urea contains the identical benzofuran‑2‑yl‑alkyl‑urea architecture that engages this alternative binding pose, while its benzhydryl substituent provides additional hydrophobic surface that is absent in the reported benzofuran‑urea analogs (which bore smaller mono‑aryl or heteroaryl urea substituents). Direct affinity or functional data for the target compound have not been publicly reported; the differentiation stated here is therefore a class‑level inference.
| Evidence Dimension | P2Y₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported (inference only) |
| Comparator Or Baseline | Benzofuran-substituted urea prototype (compound 68): Ki = 140 nM [1][2]; phenoxy-pyridine‑phenylurea lead: Ki ≈ 6 nM [1] |
| Quantified Difference | Benzofuran-urea class ≈ 23-fold weaker than the most potent phenoxy-pyridine urea in the same study, but with a distinct binding pose involving Phe105. |
| Conditions | Radioligand displacement assay; [³H]-MRS2279 as tracer; human P2Y₁ receptor expressed in 1321N1 cell membranes [1]. |
Why This Matters
If a research program requires a P2Y₁ antagonist that contacts Phe105 (a residue not engaged by the more potent phenoxy-pyridine series), 1‑benzhydryl‑3‑(3‑(benzofuran‑2‑yl)‑3‑hydroxypropyl)urea provides the required benzofuran pharmacophore, whereas generic substitution with a non‑benzofuran P2Y₁ antagonist would miss this specific interaction, potentially altering functional selectivity.
- [1] Thalji RK, Aiyar N, Davenport EA, Erhardt JA, Kallal LA, Morrow DM, Senadhi S, Burns-Kurtis CL, Marino JP. Benzofuran-substituted urea derivatives as novel P2Y₁ receptor antagonists. Bioorg Med Chem Lett. 2010;20(14):4104-4107. View Source
- [2] BindingDB entry 50039209 (Benzofuran-substituted urea derivative). Ki = 140 nM for human P2Y₁ receptor. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50039209 View Source
